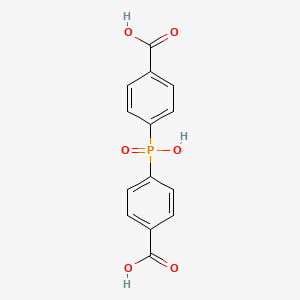

4,4'-(Hydroxyphosphoryl)dibenzoic acid

Description

Contextualizing Phosphorus-Containing Organic Ligands in Reticular Chemistry

Reticular chemistry, the science of linking molecular building blocks into predetermined network structures, has been significantly advanced by the incorporation of phosphorus-containing organic ligands. These ligands offer unique coordination modes and electronic properties compared to their more common carboxylate counterparts. The introduction of a phosphoryl group, as seen in 4,4'-(Hydroxyphosphoryl)dibenzoic acid, can enhance the thermal and chemical stability of the resulting frameworks due to the strength of the metal-oxygen-phosphorus bond. nih.gov

The geometry of the phosphoryl group also plays a crucial role in directing the topology of the resulting framework. This has led to the development of novel materials with intricate and predictable three-dimensional structures. Research into various organophosphorus ligands, including phosphinates and phosphonates, has demonstrated their versatility in constructing robust and functional MOFs. rsc.org

Significance of Dicarboxylic Acid Moieties in Material Design

The presence of two carboxylic acid groups, or dicarboxylic acid moieties, is a cornerstone of linker design in reticular chemistry. These groups readily coordinate with a wide range of metal ions, forming the nodes of the network structure. The linear and rigid nature of the dibenzoic acid backbone in this compound allows for the construction of porous frameworks with well-defined channels and cavities.

The utility of dicarboxylic acid linkers is evident in the vast library of MOFs synthesized to date. For instance, terephthalic acid (benzene-1,4-dicarboxylic acid) and its derivatives are fundamental building blocks in many iconic MOF structures. The specific geometry and length of the dicarboxylic acid linker directly influence the pore size and surface area of the resulting material, which are critical parameters for applications such as gas storage and separation. The functionalization of these linkers, as with the hydroxyphosphoryl group, further expands their potential by introducing additional properties.

A variety of dicarboxylic acids have been employed in the synthesis of coordination polymers, each imparting unique structural and functional characteristics to the final material. The table below illustrates a selection of such linkers and the resulting framework dimensionality.

| Organic Linker | Metal Ion | Resulting Framework Dimensionality | Reference |

| 2,4'-Oxydibenzoic acid | Co(II) | 1D Chain | nih.gov |

| 4,4'-Oxybis(benzoic acid) | Zn(II) | Dynamic 3D Framework | nih.gov |

| 2,2′-Dimethoxy-4,4′-biphenyldicarboxylic acid | Mn(II), Ni(II), Cu(II), Cd(II) | 2D and 3D Frameworks | rsc.org |

| 3,4-Dihydroxybenzoic acid | Cu(II) | 3D Framework | nih.gov |

Overview of Research Trajectories for Multifunctional Linkers

The development of such linkers is driven by the desire to create materials with enhanced or entirely new functionalities. For example, the incorporation of functional groups can lead to MOFs with improved catalytic activity, selective sensing capabilities, or enhanced gas adsorption properties. Research in this area is highly interdisciplinary, drawing on principles of organic synthesis, coordination chemistry, and materials science to design and create the next generation of advanced materials. The strategic combination of different functionalities within a single linker molecule is a key strategy in the rational design of materials for specific applications. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C14H11O6P |

|---|---|

Molecular Weight |

306.21 g/mol |

IUPAC Name |

4-[(4-carboxyphenyl)-hydroxyphosphoryl]benzoic acid |

InChI |

InChI=1S/C14H11O6P/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

UNPLIEQDFJULBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Hydroxyphosphoryl Dibenzoic Acid

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of 4,4'-(Hydroxyphosphoryl)dibenzoic acid can be approached from two main retrosynthetic perspectives: forming the central C-P-C bond between two pre-functionalized benzoic acid rings, or introducing the carboxylic acid groups onto a pre-existing diarylphosphine oxide scaffold.

Phosphorylation Routes on Dibenzoic Acid Scaffolds

This approach focuses on creating the phosphorus-carbon bonds as a key step. One of the most common methods for forming C-P bonds is through the use of Grignard reagents. In this context, a di-Grignard reagent could theoretically be formed from a protected 4,4'-dihalodibenzoic acid derivative, which would then react with a phosphorus source like phosphorus oxychloride (POCl₃). However, the presence of the carboxylic acid groups complicates this route, as they are incompatible with Grignard reagents, necessitating a protection strategy. oup.comlibretexts.org

A plausible route involves the protection of the carboxylic acid groups of 4-bromobenzoic acid, for instance, as silyl (B83357) esters. The protected 4-bromobenzoate (B14158574) can then be converted to its Grignard reagent. The subsequent reaction of two equivalents of this Grignard reagent with phosphorus oxychloride would yield the protected bis(4-carboxyphenyl)phosphine oxide. The final step would involve the deprotection of the silyl esters to reveal the carboxylic acid functionalities. rsc.org

Another viable strategy involves a Friedel-Crafts type reaction. libretexts.orgjk-sci.com In this approach, a protected form of benzoic acid could be reacted with phosphorus trichloride (B1173362) (PCl₃) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comrsc.orgchemicalbook.com This would lead to the formation of a dichlorophosphine intermediate, which upon hydrolysis and oxidation would yield the desired diarylphosphine oxide. Subsequent deprotection would then afford the final product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modern and versatile alternative. jk-sci.comwikipedia.org For instance, a protected 4-halobenzoic acid derivative could be coupled with a phosphorus-containing reagent in the presence of a palladium catalyst. While typically used for C-C bond formation, variations of this reaction can be adapted for C-P bond formation.

Carboxylic Acid Functionalization of Phosphorus-Containing Aromatic Compounds

An alternative strategy involves starting with a diarylphosphine oxide core and subsequently introducing the carboxylic acid groups. One potential method is the oxidation of pre-existing alkyl or other oxidizable groups on the phenyl rings. For example, if a bis(4-tolyl)phosphine oxide could be synthesized, the methyl groups could then be oxidized to carboxylic acids using strong oxidizing agents.

A more controlled approach would be the hydrolysis of nitrile groups. The synthesis could start with 4,4'-dicyanodiphenylphosphine oxide. This precursor could potentially be synthesized via methods analogous to those described for other diarylphosphine oxides. The nitrile groups can then be hydrolyzed to carboxylic acids under acidic or basic conditions. The hydrolysis of bis(4-cyanophenyl) phenyl phosphate (B84403) to its corresponding carboxylic acid derivatives has been documented, suggesting the feasibility of this approach for the phosphine (B1218219) oxide analog. rsc.org

Optimized Reaction Conditions and Synthetic Pathways

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yields and minimize side reactions.

Catalyst Systems and Reaction Environment Control

For palladium-catalyzed cross-coupling reactions, the choice of ligand and catalyst system is crucial. Ligands such as phosphines are widely used to stabilize the palladium catalyst and facilitate the reaction. ddugu.ac.in The reaction environment, including the solvent and the presence of a base, must be carefully controlled to ensure the efficiency of the catalytic cycle.

In the case of Friedel-Crafts reactions, the stoichiometry of the Lewis acid catalyst and the reaction temperature are critical parameters. An excess of the catalyst may be required, and the reaction is often performed at elevated temperatures to drive it to completion. mdpi.com The reaction must be carried out under anhydrous conditions to prevent the deactivation of the Lewis acid.

The table below summarizes potential reaction conditions for key synthetic steps.

| Reaction Type | Reagents | Catalyst | Solvent | Temperature |

| Grignard Reaction | Protected 4-halobenzoate, Mg, POCl₃ | - | Anhydrous Ether/THF | 0°C to reflux |

| Friedel-Crafts | Protected benzoic acid, PCl₃ | AlCl₃ | Inert solvent (e.g., CS₂) | Elevated |

| Pd-Coupling | Protected 4-halobenzoate, P-reagent | Pd catalyst, ligand, base | Organic solvent | Variable |

| Nitrile Hydrolysis | Bis(4-cyanophenyl)phosphine oxide | Acid or Base | Water/Alcohol | Reflux |

Isolation and Purification Techniques for Research-Grade Material

The purification of this compound can be challenging due to its polar nature and potential for multiple charged states. Standard purification techniques such as recrystallization and column chromatography are typically employed.

Given the acidic nature of the final compound, pH control during the workup and purification is essential. The product may be isolated as a salt by adjusting the pH, which can aid in its precipitation and purification. High-performance liquid chromatography (HPLC) can be a valuable tool for both the analysis and purification of the final product, especially for obtaining research-grade material. The hydrolysis of related compounds has been monitored and the products analyzed using HPLC, demonstrating its utility in this context. rsc.org

Derivatization Strategies for Tailored Functionality

The carboxylic acid groups of this compound offer a versatile handle for further derivatization, allowing for the tailoring of its properties for specific applications.

Esterification of the carboxylic acid groups can be achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. This modification can alter the solubility and reactivity of the molecule. Amide formation is another important derivatization strategy. The carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride, followed by reaction with an amine to form the corresponding diamide. gelest.com This allows for the introduction of a wide range of functional groups.

The phosphoryl group itself can also be a site for derivatization, although this is generally less common. The P=O bond is highly stable, but reactions at the phosphorus center can be achieved under specific conditions.

The following table outlines potential derivatization reactions.

| Functional Group | Reagent | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst | Diester |

| Carboxylic Acid | Thionyl Chloride, Amine | Diamide |

These derivatization strategies significantly expand the potential applications of this compound by allowing for the fine-tuning of its chemical and physical properties.

Chemical Modifications of the Hydroxyphosphoryl Group

The hydroxyphosphoryl group, [–P(O)(OH)–], is a phosphinic acid moiety that offers several avenues for chemical modification. These transformations are key to altering the compound's properties and creating derivatives for various applications. nih.gov The reactivity of this group is centered on the acidic P-OH bond and the phosphoryl oxygen (P=O). researchgate.net

Key modifications include:

Esterification: The hydroxyl group can be readily esterified by reacting with various alcohols under acidic conditions or by first converting the phosphinic acid to a more reactive intermediate. This reaction yields phosphinate esters [R₂P(O)OR'], which can alter the solubility and electronic properties of the molecule.

Conversion to Phosphinyl Halides: The P-OH group can be converted to a phosphinyl chloride [R₂P(O)Cl] using halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate serves as a versatile precursor for synthesizing phosphinate amides (via reaction with amines) and other derivatives.

Amidation: The phosphinyl chloride intermediate can react with primary or secondary amines to form phosphinic amides [R₂P(O)NR'₂]. This introduces nitrogen-containing functionalities and allows for further structural elaboration.

Metal Complexation: The phosphinate group [R₂P(O)O⁻] is an effective ligand for a wide range of metal ions. The oxygen atoms of the phosphoryl group can coordinate with metal centers to form stable mono- and polynuclear complexes, a principle widely used in coordination chemistry and materials science. researchgate.net

The table below summarizes these potential modifications.

| Reaction Type | Reagents | Product Functional Group | Significance |

| Esterification | Alcohol (R'OH), Acid Catalyst | Phosphinate Ester [-P(O)(OR')] | Modifies polarity and steric profile. |

| Halogenation | Thionyl Chloride (SOCl₂) | Phosphinyl Chloride [-P(O)Cl] | Creates a reactive intermediate for further synthesis. |

| Amidation | Amine (R'₂NH) (via phosphinyl chloride) | Phosphinic Amide [-P(O)(NR'₂)] | Introduces amide linkages for structural diversification. |

| Complexation | Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) | Metal-Phosphinate Complex | Forms coordination polymers and discrete metal complexes. researchgate.net |

Modifications of the Dibenzoic Acid Moieties for Extended Linkers

The dibenzoic acid framework of this compound can be chemically modified to create extended linkers, which is of particular interest in the design of metal-organic frameworks (MOFs), polymers, and complex molecular architectures. nih.govnih.gov The extension is typically achieved by reacting the carboxylic acid groups or by inserting molecular spacers between the phenyl rings.

Modifications via the Carboxylic Acid Groups: The two carboxylic acid groups are primary handles for elongation reactions.

Amide Bond Formation: The compound can be reacted with diamines (e.g., ethylenediamine, 1,4-phenylenediamine) using standard peptide coupling conditions. This process links two molecules of the dibenzoic acid, creating a longer, often more flexible, linker with repeating amide units.

Ester Bond Formation: Similarly, reaction with diols (e.g., ethylene (B1197577) glycol, hydroquinone) leads to the formation of extended linkers containing ester bonds. This strategy allows for precise control over the length and rigidity of the resulting molecule.

Insertion of Spacer Units: An alternative strategy involves synthesizing analogs of this compound where a spacer group is already incorporated between the benzoic acid moieties. This is accomplished by starting the synthesis with a pre-formed extended diaryl compound.

Examples of such structural extensions found in related dibenzoic acid systems include:

Ether Linkages: The synthesis of molecules like 4,4'-oxybisbenzoic acid demonstrates the insertion of an oxygen atom to connect the two aromatic rings, creating a flexible V-shaped linker. google.com

Heterocyclic Spacers: More complex linkers can be constructed by forming a heterocyclic ring between the two benzoic acid units. For example, a pyrazole (B372694) ring can be synthesized to act as a rigid, planar spacer, as seen in the preparation of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid. nih.gov

Alkyl or Alkenyl Chains: Flexible or rigid spacers can be introduced by using starting materials like 4,4'-methylenebis(benzoic acid) or 4,4'-(ethene-1,2-diyl)dibenzoic acid, respectively.

The following table provides examples of how dibenzoic acid structures can be modified to achieve extended linkers.

| Modification Strategy | Reactant/Spacer | Resulting Linkage | Linker Characteristics |

| Amidation | Diamines (H₂N-X-NH₂) | Carboxamide [-C(O)NH-X-NHC(O)-] | Increases length; can add flexibility or rigidity depending on X. nih.gov |

| Esterification | Diols (HO-X-OH) | Ester [-C(O)O-X-OC(O)-] | Increases length; properties are dependent on the nature of X. |

| Ether Spacer | Oxygen atom | Ether [-O-] | V-shaped, flexible linkage. google.com |

| Heterocyclic Spacer | Pyrazole, Triazole, etc. | Aromatic Heterocycle | Rigid, planar, and geometrically defined linkage. nih.gov |

These modification strategies provide a versatile toolbox for tailoring the structure of this compound and related compounds, enabling the rational design of molecules with specific lengths, rigidities, and functionalities.

Advanced Spectroscopic and Structural Elucidation of 4,4 Hydroxyphosphoryl Dibenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a powerful tool for the unambiguous determination of the molecular structure of crystalline solids. This technique has been instrumental in revealing the detailed atomic arrangement within crystals of 4,4'-(Hydroxyphosphoryl)dibenzoic acid and its derivatives.

Determination of Molecular Conformation and Crystal Packing

X-ray analysis of suitable single crystals allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. nih.govrsc.org For instance, in related aromatic carboxylic acids, the planarity of the benzoic acid rings and the relative orientation of the carboxylic acid groups are key conformational features. plos.org The way these molecules arrange themselves in the crystal lattice, known as crystal packing, is also elucidated. This packing is governed by a delicate balance of intermolecular forces, leading to the formation of a stable, repeating three-dimensional array. plos.org

Co-crystallization Studies with Guest Molecules

The ability of this compound to form well-defined hydrogen-bonded structures makes it an attractive candidate for co-crystallization studies. nih.gov By crystallizing it with other molecules (guest molecules), it is possible to create novel solid-state architectures with tailored properties. These studies involve the systematic variation of guest molecules to explore the formation of different hydrogen-bonding motifs and the resulting supramolecular assemblies. nih.govnih.gov For example, co-crystallization with bipyridine derivatives can lead to the formation of extended, pillar-layered networks. nih.gov

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the structure and dynamics of molecules in both solution and solid states.

¹H, ¹³C, and ³¹P NMR for Structural Confirmation

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons on the benzoic acid rings and the acidic proton of the hydroxyl group on the phosphorus atom. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern of the benzene (B151609) rings. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbonyl carbons in the carboxylic acid groups and the carbons directly bonded to the phosphorus atom are particularly diagnostic.

³¹P NMR: Phosphorus-31 NMR is a highly sensitive and specific technique for organophosphorus compounds. researchgate.net It provides a direct probe of the chemical environment of the phosphorus atom. researchgate.net The chemical shift of the phosphorus nucleus in this compound is characteristic of a phosphinic acid derivative and can be used to monitor its reactions or interactions with other molecules. rsc.orgnih.gov

Table 1: Representative NMR Data for Aromatic Carboxylic Acids and Organophosphorus Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| Carboxylic Acid Proton | 10 - 13 | |

| ¹³C | Aromatic Carbons | 120 - 150 |

| Carbonyl Carbon | 165 - 185 | |

| ³¹P | Phosphinic Acids | 20 - 50 |

Note: The exact chemical shifts for this compound would need to be determined experimentally.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between different atoms within a molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other, helping to assign the signals from the aromatic rings. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of directly attached carbons, providing unambiguous C-H bond correlations. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This is particularly useful for identifying the connections between the phenyl rings and the phosphorus atom, as well as the carboxylic acid groups.

Through the combined application of these advanced spectroscopic and crystallographic methods, a detailed and comprehensive understanding of the structure and properties of this compound and its derivatives can be achieved.

Solid-State NMR for Bulk Structural Characterization

The ³¹P ssNMR spectrum is highly sensitive to the local chemical and electronic environment of the phosphorus atom. The chemical shift tensor, which is averaged out in solution, can be determined in the solid state, providing rich structural information. rsc.org For this compound, the ³¹P ssNMR would reveal details about the P=O and P-OH groups. The coordination of the phosphoryl oxygen to metal centers or its participation in hydrogen bonding would cause significant changes in the ³¹P chemical shift. rsc.org

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is used to obtain high-resolution spectra of the carbon atoms in the molecule. This technique can distinguish between the different carbon environments within the benzoic acid moieties. The chemical shifts of the carboxyl carbon (C=O) and the carbons directly bonded to the phosphorus atom are particularly diagnostic. Variations in these shifts can indicate different polymorphic forms or the nature of intermolecular hydrogen bonding involving the carboxylic acid groups. rsc.org Two-dimensional ssNMR experiments, such as ¹H-¹³C or ¹H-³¹P Heteronuclear Correlation (HETCOR), can further elucidate the spatial proximity between different nuclei, helping to build a detailed model of the three-dimensional structure. nih.gov

Table 1: Representative Solid-State NMR Chemical Shifts for this compound Moieties This table presents expected chemical shift ranges based on data for analogous organophosphorus and benzoic acid compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ³¹P | P=O / P-OH | 20 - 50 | Electronic environment, coordination, hydrogen bonding at the phosphorus center. acs.orgacs.org |

| ¹³C | C=O (Carboxyl) | 165 - 175 | Hydrogen bonding state of the carboxylic acid, polymorphism. |

| ¹³C | C-P (Aromatic) | 130 - 140 (with J-coupling) | Covalent linkage, conformation around the P-C bond. mdpi.com |

| ¹³C | C-O (Phenolic -OH) | 155 - 165 | Not directly applicable, but the C-OH of the P-OH group would have a distinct shift. |

| ¹³C | Aromatic C-H | 120 - 135 | Bulk crystal packing, presence of different polymorphs. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements. nih.govnih.gov These methods are crucial for confirming the synthesis of this compound and studying its interactions.

The vibrational spectrum of this compound is dominated by the characteristic modes of its key functional groups.

P=O (Phosphoryl) Stretching: The phosphoryl group gives rise to a strong absorption band in the IR spectrum, typically found in the range of 1150-1300 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.

P-OH (Phosphinic Acid Hydroxyl): The P-OH group exhibits both stretching and bending vibrations. The O-H stretching vibration of this group is often broad and can overlap with the carboxylic acid O-H signal. The P-O stretch within this group appears at lower frequencies.

C=O (Carboxyl) Stretching: The carbonyl group of the carboxylic acid produces a very strong and characteristic absorption in the IR spectrum, usually between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers. mdpi.com In Raman spectra, this band is also present, though its intensity can vary. ias.ac.in

O-H (Carboxyl and Phosphinic) Stretching: The O-H stretching vibrations from both the carboxylic acid and the P-OH group result in a very broad and intense absorption band in the high-frequency region of the IR spectrum, typically centered around 3000 cm⁻¹. nih.govresearchgate.net This broadening is a hallmark of strong hydrogen bonding.

Table 2: Key Vibrational Frequencies for this compound This table compiles characteristic vibrational frequencies based on studies of similar compounds.

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| O-H (Carboxylic acid dimer) | Stretching | 2500 - 3300 (broad) | 2800 - 3300 | nih.govias.ac.in |

| C=O (Carboxylic acid) | Stretching | 1680 - 1710 | 1670 - 1700 | mdpi.com |

| Aromatic C=C | Stretching | 1580 - 1610, 1450 - 1500 | 1580 - 1610 | ias.ac.innih.gov |

| P=O (Phosphoryl) | Stretching | 1150 - 1300 | Variable | cyberleninka.ru |

| P-OH | O-H Bending / P-O Stretch | 900 - 1050 | Variable | |

| O-H (Carboxylic acid) | Out-of-plane bend | 875 - 960 (broad) | Weak | nih.gov |

Vibrational spectroscopy is particularly adept at probing changes in the protonation state of this compound and its coordination to metal ions. Deprotonation of the carboxylic acid groups to form carboxylates (COO⁻) leads to the disappearance of the C=O stretching band around 1700 cm⁻¹ and the appearance of two new bands: an asymmetric stretching band (ν_as) near 1550-1620 cm⁻¹ and a symmetric stretching band (ν_s) near 1380-1420 cm⁻¹. researchgate.net

Similarly, the protonation state of the phosphinic acid (P-OH) group influences the P=O and P-O stretching frequencies. When the phosphoryl oxygen (P=O) acts as a Lewis base and coordinates to a metal center, its stretching frequency typically shifts to a lower wavenumber (a red shift). The magnitude of this shift provides information about the strength of the metal-oxygen bond. researchgate.net Concurrently, changes in the vibrations of the carboxylate groups can indicate whether they are acting as monodentate, bidentate, or bridging ligands in metal-organic frameworks or coordination polymers.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds like this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm).

For this compound (C₁₄H₁₁O₅P), the expected exact mass of the neutral molecule is 290.0344 g/mol . In negative ion mode ESI-HRMS, the most likely observed ion would be the deprotonated molecule, [M-H]⁻. The instrument would measure the m/z of this ion, and the resulting value would be compared to the calculated exact mass. An agreement between the experimental and theoretical mass to several decimal places provides definitive verification of the molecular formula. massbank.eu

Table 3: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Ion Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₁O₅P | [M-H]⁻ | 289.0271 | 289.0268 | -1.04 |

| This compound | C₁₄H₁₁O₅P | [M+Na]⁺ | 313.0163 | 313.0160 | -0.96 |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. Characteristic losses, such as the loss of H₂O or CO₂, can be rationalized based on the molecule's structure, providing additional confidence in its identification.

Thermal Analysis Techniques for Material Stability Assessment in Synthetic Research

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for assessing the thermal stability of this compound and its derivatives, especially when they are intended for use as building blocks in high-temperature materials like metal-organic frameworks or polymers. impactfactor.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. d-nb.info For this compound, a TGA curve would reveal the onset temperature of decomposition. The presence of phosphorus, particularly in the form of a phosphine (B1218219) oxide, is known to enhance thermal stability and promote char formation at high temperatures. rsc.orgmdpi.com The TGA curve would likely show a high decomposition temperature and a significant percentage of residual mass (char yield) at temperatures like 800 °C, which is a desirable property for flame retardant materials. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. d-nb.info DSC analysis can identify melting points, glass transitions (for amorphous derivatives), and crystallization events. For crystalline this compound, a sharp endotherm corresponding to its melting point would be observed, which is immediately followed by an exothermic or endothermic event if decomposition occurs. researchgate.net The combination of TGA and DSC provides a comprehensive picture of the material's behavior at elevated temperatures, which is vital for defining processing windows for polymer synthesis or crystal growth. researchgate.net

Table 4: Representative Thermal Analysis Data This table shows typical data obtained from TGA and DSC for organophosphorus-containing aromatic acids.

| Analysis Technique | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| TGA | T_onset (Decomposition Onset) | > 350 °C | Indicates the start of thermal degradation. mdpi.com |

| TGA | T_5% (5% Weight Loss Temp.) | 380 - 450 °C | A standard metric for comparing thermal stability. researchgate.net |

| TGA | Char Yield (at 800 °C in N₂) | 30 - 50 % | High char yield is associated with good flame retardancy. rsc.org |

| DSC | T_m (Melting Point) | > 300 °C | Defines the upper limit for solid-state applications before phase change. |

| DSC | ΔH_f (Enthalpy of Fusion) | Variable | Energy required to melt the crystalline solid. mdpi.com |

Coordination Chemistry and Supramolecular Assembly Applications

Ligand Coordination Modes of 4,4'-(Hydroxyphosphoryl)dibenzoic Acid

The coordination behavior of this compound is dictated by the presence of two distinct types of donor sites: the carboxylate groups and the phosphoryl group. The interplay between these sites allows for a remarkable versatility in how the ligand binds to metal centers.

The this compound ligand, often abbreviated as H₃PBO in its neutral form, possesses two carboxylate groups and a central hydroxyphosphoryl group [P(=O)(OH)]. Each of these functional groups can participate in coordination to metal ions. The carboxylate groups can coordinate in monodentate, bidentate chelating, or bridging fashions. The phosphoryl group, with its P=O (phosphoryl) and P-OH (hydroxyl) moieties, also presents multiple potential coordination sites. The deprotonation of the carboxylic acid and the phosphoryl hydroxyl group under typical synthesis conditions yields a multidentate anionic ligand that can bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

The geometric arrangement of the donor sites in this compound allows for both chelation and bridging coordination modes. Chelation can occur when a single metal ion is bound by two or more donor atoms from the same ligand. For instance, a carboxylate group can form a four-membered chelate ring with a metal center. More complex chelation might involve the phosphoryl group in conjunction with a nearby carboxylate.

However, the significant distance between the two carboxylate groups and the central position of the phosphoryl group strongly favor bridging coordination modes, where the ligand links two or more metal centers. This bridging is fundamental to the construction of CPs and MOFs. Research has shown that this compound can adopt both bridging and chelating modes in its coordination complexes. researchgate.net

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The rational design of CPs and MOFs relies on the predictable assembly of metal-based nodes, known as secondary building units (SBUs), and organic linkers. This compound has proven to be an effective linker for the construction of novel frameworks, particularly with d¹⁰ metal ions like cadmium(II).

The formation of specific SBUs is a critical factor in determining the final topology of a CP or MOF. In the case of cadmium(II) coordination polymers constructed with this compound, the nature of the SBU is influenced by the coordination environment. For example, bimetallic Cd(II) subunits have been observed to form. researchgate.net These SBUs are then interconnected by the dibenzoic acid linker to generate the extended framework. The geometry of the SBU is often completed by the coordination of ancillary ligands or solvent molecules.

The choice of the metal ion plays a crucial role in directing the topology and architecture of the resulting framework. While extensive data on a wide range of metal ions with this compound is not yet available, studies with cadmium(II) have revealed the formation of diverse and complex networks. The coordination preferences of the metal ion (e.g., coordination number, preferred geometry) in conjunction with the coordination modes of the primary ligand dictate the connectivity and dimensionality of the final structure. For instance, the combination of Cd(II) with this compound and various ancillary ligands has led to the formation of 2D and 3D networks with different topologies. researchgate.net

In the case of cadmium(II) coordination polymers with this compound, the use of different N-donor pyridine-type ancillary ligands has a profound impact on the resulting structures. researchgate.net The introduction of these co-ligands affects the coordination modes of the Cd(II) centers and the dimensionality of the frameworks. researchgate.net This demonstrates that the careful selection of ancillary ligands is a powerful strategy for tuning the architecture and, consequently, the properties of CPs and MOFs based on this compound.

A study on five different Cd(II) coordination polymers with this compound (referred to as H₃PBO) and various N-donor ligands revealed a range of structural dimensionalities and topologies, as summarized in the table below.

| Compound | Ancillary Ligand | Dimensionality | Topology |

| C1 | 2,2'-bipyridine (2,2'-bipy) | 1D | - |

| C2 | 1,10-phenanthroline (phen) | 2D | hcb |

| C3 | 4,4'-bipyridine (4,4'-bipy) | 3D | (4, 10)-connected |

| C4 | 1,2-di(pyridin-4-yl)ethene (dpe) | 3D | (4, 10)-connected |

| C5 | 1,3-di(pyridin-4-yl)propane (dpp) | 3D | deh1 |

| Data sourced from a study on new cadmium(II) coordination polymers. researchgate.net |

This systematic variation of the ancillary ligand from a chelating type (2,2'-bipy, phen) to linear bridging types of different lengths (4,4'-bipy, dpe, dpp) directly results in a change from one-dimensional chains to two-dimensional layers and ultimately to complex three-dimensional frameworks. This highlights the critical role of ancillary ligands in the rational design and synthesis of functional coordination polymers.

Control over Pore Size and Chemical Environment within Frameworks

The use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) offers precise control over the internal characteristics of these porous materials. The linker's geometry and the nature of the phosphinic acid group are instrumental in defining the pore dimensions and the chemical landscape within the framework.

The principle of isoreticular chemistry, which involves using linkers of the same geometry but different lengths, can be applied to phosphinate-based systems. researchgate.net By systematically replacing this compound with shorter or longer analogues, researchers can fine-tune the pore size of MOFs, which is a critical factor for applications such as molecular separations and catalysis. researchgate.net The dimensions of the resulting channels and cavities are directly related to the length of the organic strut.

Furthermore, the introduction of the phosphinic acid functional group creates a distinct chemical environment within the MOF pores compared to more commonly used carboxylate linkers. researchgate.net The P=O group can act as a hydrogen bond acceptor, while the P-O-H group can act as a hydrogen bond donor, influencing the framework's interaction with guest molecules. This functionality is crucial for applications like selective gas adsorption or sensing, where the chemical nature of the pore surface dictates the material's performance. nih.gov The phosphinate group generally forms stronger coordination bonds with trivalent metal centers than carboxylates, leading to frameworks with enhanced thermal and chemical stability. researchgate.net

| Characteristic | Phosphinate Linkers (e.g., this compound) | Carboxylate Linkers (e.g., Terephthalic acid) |

|---|---|---|

| Coordination Bond Strength | Generally stronger bonds with trivalent metal centers, leading to higher stability. researchgate.net | Variable strength, often resulting in lower hydrothermal stability compared to phosphinates. researchgate.net |

| Pore Chemical Environment | Provides P=O (H-bond acceptor) and P-O-H (H-bond donor) sites. | Provides C=O (H-bond acceptor) and C-O-H (H-bond donor) sites. |

| Framework Stability | Often imparts superior hydrothermal and chemical stability to the framework. researchgate.net | Stability varies widely depending on the metal node and framework topology. |

| Isoreticular Design | Applicable for systematic tuning of pore dimensions. researchgate.net | Widely used and well-established for pore size control. |

Supramolecular Chemistry and Non-Covalent Interactions

In the absence of metal ions, this compound self-assembles into intricate supramolecular architectures governed by a variety of non-covalent interactions. These weak forces direct the precise arrangement of molecules in the crystalline state.

Design and Analysis of Extended Hydrogen Bonding Networks

Hydrogen bonds are the dominant interactions in the crystal structure of this compound and its analogues. The carboxylic acid groups are particularly effective at forming robust hydrogen-bonded motifs. nih.gov The most common of these is the centrosymmetric dimer, where two carboxylic acid groups form a pair of O-H···O hydrogen bonds, creating a recognizable R²₂(8) ring motif. nih.govnih.gov

These primary motifs can be further connected into extended networks through other hydrogen bonding sites. The phosphoryl group (P=O) acts as a strong hydrogen bond acceptor, while the hydroxyl group attached to the phosphorus atom (P-O-H) serves as a hydrogen bond donor. nih.gov These interactions, along with those from the carboxylic acid groups, can link the dimeric units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The analysis of these networks is fundamental to understanding the resulting crystal packing and material properties.

| Synthon Type | Description | Graph Set Notation | Typical Role in Structure |

|---|---|---|---|

| Carboxylic Acid Dimer | A pair of O-H···O hydrogen bonds between two carboxyl groups. nih.gov | R²₂(8) | Forms robust dimeric building blocks. |

| Phosphoryl-Carboxyl Interaction | Hydrogen bond between a P-O-H group and a carboxyl oxygen. | D (Chain) | Links primary units into extended chains. |

| Carboxyl-Phosphoryl Interaction | Hydrogen bond between a C-O-H group and a P=O oxygen. | D (Chain) | Connects molecules into 1D or 2D arrays. |

| Water-Mediated Bridging | Water molecules linking carboxyl or phosphoryl groups. nih.gov | Variable | Stabilizes multi-dimensional networks in hydrated crystals. |

π-π Stacking and C-H···π Interactions in Self-Assembly

In addition to π-π stacking, C-H···π interactions are also observed. In these interactions, an aromatic C-H bond from one molecule acts as a weak hydrogen bond donor to the electron-rich π-face of an aromatic ring on a neighboring molecule. nih.gov While individually weaker than conventional hydrogen bonds, the collective contribution of numerous C-H···π and π-π interactions can be substantial, influencing the final three-dimensional architecture and preventing less dense packing arrangements. uky.edu

| Interaction Type | Description | Typical Distance Range (Å) |

|---|---|---|

| π-π Stacking | Interaction between the faces of two aromatic rings. | 3.3 - 3.8 (Inter-centroid distance) nih.gov |

| C-H···π Interaction | A C-H bond pointing towards the face of a π-system. | 2.5 - 2.9 (H to π-centroid distance) |

Templating Effects in Supramolecular Architectures

The construction of specific, often complex, supramolecular architectures from this compound can be guided by the presence of a templating agent. rsc.org A template is a guest molecule or ion that directs the self-assembly of the host molecules around it through non-covalent interactions. The resulting structure, which might not be thermodynamically favored in the absence of the template, is stabilized by the host-guest interactions.

For example, the inclusion of specific solvent molecules, organic cations, or other guest species can dictate the formation of a particular framework topology. rsc.org The size, shape, and functional groups of the template molecule are critical. They interact with the this compound building blocks via hydrogen bonds, π-π stacking, or electrostatic forces, guiding the assembly process to yield a host framework with a complementary cavity. capes.gov.br This strategy allows for a higher degree of control in crystal engineering, enabling the synthesis of materials with targeted structures and properties that would be inaccessible through direct synthesis. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, balancing computational cost and accuracy. mdpi.comvub.be It is widely used to predict a variety of molecular properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

A primary goal of DFT calculations is to determine the electronic structure, focusing on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For 4,4'-(Hydroxyphosphoryl)dibenzoic acid, analysis would reveal how the phosphoryl and carboxylic acid functional groups influence the spatial distribution and energies of these orbitals.

Prediction of Molecular Geometry and Vibrational Frequencies

DFT calculations are routinely used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For a flexible molecule like this compound, several stable conformers might exist, and DFT can determine their relative energies.

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Elucidation of Acidity Constants and Proton Transfer Pathways

The acidity of a molecule is quantified by its pKa value. DFT, combined with a solvation model, can predict the pKa values for the different acidic protons in this compound—those on the two carboxylic acid groups and the one on the phosphoryl group. This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent like water. pnnl.gov

Furthermore, computational methods can elucidate the mechanisms of proton transfer, either between different functional groups within the same molecule (intramolecular) or between molecules (intermolecular). pnnl.gov These studies are crucial for understanding reaction mechanisms and the behavior of the molecule in different pH environments.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Beyond the HOMO-LUMO gap, DFT can provide more detailed reactivity descriptors. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electrophilic sites, which are prone to attack by electrophiles, while regions of positive potential (blue) indicate nucleophilic sites. For this compound, the oxygen atoms of the carboxyl and phosphoryl groups would be expected to be primary electrophilic sites.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. wikipedia.org This method uses classical mechanics to simulate the motions of atoms and molecules, providing a "movie" of their behavior. mdpi.com

Study of Dynamic Behavior and Conformation in Solution

For this compound, MD simulations would be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water. The simulation would track the interactions between the solute and solvent molecules over nanoseconds or longer.

This approach allows for the study of:

Solvation Structure: How solvent molecules arrange themselves around the different functional groups (carboxyl, phosphoryl, aromatic rings) and the nature of the hydrogen bonds formed.

Aggregate Formation: Whether molecules of this compound tend to stick together (aggregate) in solution through interactions like hydrogen bonding or π–π stacking between the benzene (B151609) rings. wikipedia.org

These simulations provide fundamental insights into the molecule's behavior in a realistic environment, which is essential for understanding its properties and designing applications.

Exploration of Intermolecular Hydrogen Bond Dynamics and Proton Exchange

The interplay of hydrogen bonds is crucial to the structure and function of materials derived from this compound. The phosphinyl group (P-OH) and the carboxylic acid groups (-COOH) are primary sites for hydrogen bonding. Molecular dynamics (MD) simulations are a key tool for studying the time-dependent behavior of these bonds. nih.gov

In a typical MD simulation, the system evolves over time, allowing for the observation of the formation and breaking of hydrogen bonds. nih.gov This is critical for understanding phenomena like proton exchange between the linker and guest molecules or within the framework itself. While specific studies on proton exchange dynamics in this compound frameworks are not prominent, the principles are well-established. For instance, analyzing the trajectory of hydrogen atoms and the distances between donor and acceptor atoms (like the oxygen atoms in the P=O, P-OH, and -COOH groups) can reveal the pathways and frequency of proton transfer events. Such dynamics are particularly important in applications like proton-conducting materials.

Simulation of Guest Molecule Interactions within Porous Structures

The simulation of how guest molecules, such as solvents or gases, interact within the porous structures of MOFs is fundamental to understanding their application in storage, separation, and sensing. rsc.orgresearchgate.netnih.gov Molecular dynamics and Grand Canonical Monte Carlo (GCMC) simulations are the principal methods employed for this purpose. mdpi.comacs.org

MD simulations can provide a dynamic picture of a guest molecule's trajectory within the MOF's pores, revealing preferred binding sites and diffusion pathways. rsc.org This method allows researchers to visualize how the guest's conformation and orientation are influenced by the framework's chemical environment, including interactions with the aromatic rings and the functional phosphinyl and carboxylate groups of the linker. researchgate.net

GCMC simulations are particularly adept at predicting adsorption isotherms by simulating a system in equilibrium with a virtual gas reservoir. mdpi.com This technique helps determine the capacity of the MOF for a specific gas at various pressures and temperatures. For a framework built from this compound, these simulations would identify the primary interaction sites, which would likely be the polar phosphinyl and carboxylate groups, as well as π-π stacking interactions with the benzene rings.

Adsorption and Binding Energy Calculations

Computational chemistry provides powerful tools to quantify the strength of interactions that govern the assembly of MOFs and their affinity for guest molecules.

Ligand-Metal Ion Binding Energetics

The stability of a MOF is fundamentally dependent on the strength of the coordination bond between the organic linker and the metal ion clusters. Density Functional Theory (DFT) is a widely used quantum chemical method to calculate these binding energies. rsc.org For a linker like this compound, both the carboxylate and the phosphinyl groups can coordinate with metal ions.

DFT calculations can determine the geometry of the metal-ligand coordination and compute the binding energy, which is the energy released upon the formation of the coordination bond. A higher binding energy generally correlates with greater thermal and chemical stability of the resulting framework. researchgate.net Studies on phosphinate-based MOFs, which are chemically similar to those derived from this compound, show that the P-O-metal bond can be very robust, leading to highly stable materials. researchgate.netnih.govacs.org

Table 1: Representative Computational Methods for Binding Energy Calculation

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of atoms, molecules, and solids. It is used to calculate energies, geometries, and other properties. | Calculation of the coordination bond strength between the linker's functional groups (carboxylate, phosphinyl) and the metal nodes. |

| Energy Decomposition Analysis (EDA) | A computational technique used to partition the total interaction energy between two molecular fragments (e.g., ligand and metal) into distinct physical components like electrostatic, exchange-repulsion, and orbital interaction terms. | To understand the nature of the metal-ligand bond (e.g., covalent vs. electrostatic character). |

| Atoms in Molecules (AIM) | A quantum theory that analyzes the electron density to define atoms and the bonds between them. It can characterize the strength and nature of chemical bonds. | To characterize the bond critical points between the metal ion and the coordinating oxygen atoms of the ligand. |

Guest Adsorption within Frameworks (e.g., Gas Molecules)

The performance of a MOF in gas storage and separation applications is directly related to its adsorption properties. GCMC simulations are the standard computational tool for predicting gas adsorption isotherms, selectivity, and heats of adsorption. mdpi.comrsc.org

For a MOF constructed from this compound, simulations would typically model the interactions of gases like CO2, CH4, or H2 with the framework. The isosteric heat of adsorption, a key parameter indicating the strength of the interaction between the gas molecule (adsorbate) and the framework (adsorbent), can be calculated from simulated isotherms at different temperatures. A higher heat of adsorption suggests stronger binding, which is often desirable for storage applications but can make regeneration of the material more energy-intensive. acs.org The polar phosphinyl group would be expected to create strong adsorption sites for polarizable molecules like CO2. mdpi.com

Table 2: Simulated Adsorption Properties of Porous Materials

| Property | Description | Computational Method | Relevance |

|---|---|---|---|

| Adsorption Isotherm | A plot of the amount of gas adsorbed by the material versus pressure at a constant temperature. | Grand Canonical Monte Carlo (GCMC) | Determines the material's capacity for gas storage. |

| Isosteric Heat of Adsorption (Qst) | The enthalpy change associated with the adsorption of a gas molecule. It quantifies the strength of the host-guest interaction. | Calculated from GCMC simulations at multiple temperatures. | Indicates the affinity of the framework for a specific gas. Higher values mean stronger interactions. |

| Adsorption Selectivity | The ratio of the amounts of two different gases adsorbed from a mixture under the same conditions. | Ideal Adsorbed Solution Theory (IAST) applied to GCMC results, or direct mixture GCMC simulations. | Crucial for gas separation applications, predicting how well the material can separate one gas from another. |

| Pore Volume / Surface Area | Geometric properties describing the void space within the material available for adsorption. | Calculated from the crystal structure using geometric algorithms. | Fundamental parameters that correlate with the maximum adsorption capacity. |

Note: The data in this table is descriptive of the properties and methods and does not represent specific values for the subject compound.

Computational Prediction of Framework Stability and Host-Guest Interactions

Predicting the stability of a hypothetical MOF structure before its synthesis is a major goal of computational materials science. sciencedaily.com DFT calculations can be used to assess the thermodynamic stability of a framework by calculating its formation energy relative to competing crystalline phases or decomposition products. rsc.org A negative formation energy suggests that the framework is stable and likely synthesizable.

Mechanical stability, which is the ability of the framework to resist collapse under pressure (e.g., during gas adsorption), can be investigated using MD simulations or by calculating the elastic constants from first principles. researchgate.net Some advanced frameworks exhibit dynamic behavior, such as "breathing," where the pore size changes in response to guest adsorption. Simulating these large-scale structural changes often requires specialized force fields and simulation techniques. rsc.org

Advanced Research Applications of 4,4 Hydroxyphosphoryl Dibenzoic Acid Based Materials

Gas Adsorption, Storage, and Separation Technologies

There is no available information on the use of 4,4'-(Hydroxyphosphoryl)dibenzoic acid-based materials for gas adsorption, storage, or separation.

Selective Adsorption of Light Hydrocarbons and Carbon Dioxide Capture

No studies have been published detailing the performance of materials derived from this compound for the selective adsorption of light hydrocarbons or for carbon dioxide capture.

Mechanisms of Gas-Framework Interactions

The mechanisms of interaction between gases and any potential frameworks built from this compound have not been investigated or reported.

Experimental and Theoretical Studies of Adsorption Isotherms and Kinetics

No experimental or theoretical data on the adsorption isotherms or kinetics of gas uptake by materials incorporating this compound are available in the scientific literature.

Heterogeneous and Homogeneous Catalysis

There is no information regarding the application of this compound or its derivatives in either heterogeneous or homogeneous catalysis.

Development of Metal-Organic Frameworks as Catalytic Supports

The development of Metal-Organic Frameworks from this compound to be used as catalytic supports has not been reported.

Design of Active Sites within Framework Pores

There are no published designs or studies of active sites within hypothetical porous materials based on this compound.

Investigations into Reaction Mechanisms and Selectivity Enhancement

The unique structural characteristics of this compound, featuring both a central phosphonic acid group and two carboxylic acid moieties, make it a compelling building block for catalytic materials, particularly Metal-Organic Frameworks (MOFs). vub.beacs.org Investigations into the reaction mechanisms and selectivity of catalysts derived from this ligand are heavily reliant on computational modeling and advanced characterization techniques. nih.govosti.gov

Computational methods, especially Density Functional Theory (DFT), are pivotal in understanding the catalytic behavior of these materials at a molecular level. vub.beosti.gov These studies help elucidate the electronic structure, adsorption energies of reactants, and potential energy surfaces for various competing reaction pathways. nih.gov For instance, in MOFs, the functionalization of metal nodes with ligands like this compound can be modeled to predict how the material's structure influences its reactivity and to understand the intricate details of chemical dynamics at the catalytic sites. acs.orgnih.gov By simulating the interaction between the catalyst's active sites—often the metal nodes or the functional groups of the ligand—and the substrate molecules, researchers can predict the most likely reaction mechanism.

Selectivity in catalysis is a major challenge, and materials based on this compound offer several avenues for its enhancement. The well-defined, porous structure of MOFs constructed with this linker allows for size and shape selectivity, where only molecules of a certain dimension can access the active sites within the pores. acs.orgresearchgate.net Furthermore, the chemical environment of the active site can be precisely tuned. For example, in zeolite catalysts used for reactions like phenol (B47542) benzoylation, selectivity towards specific isomers (e.g., p-hydroxybenzophenone over o-hydroxybenzophenone) is strongly dependent on the strength and type (Lewis vs. Brønsted) of the acid sites. mdpi.comresearchgate.net Similarly, in MOFs using this compound, the acidity of the P-OH group and the coordination environment of the metal centers can be tailored to favor specific reaction pathways, thereby enhancing selectivity. nih.govmdpi.com

Computational screening studies, though often conducted on a moderate scale, have been instrumental in identifying promising MOF catalysts for various reactions, including oxidations and CO2 fixation. osti.gov These studies develop structure-property relationships that guide the rational design of new catalysts with superior performance. acs.orgosti.gov The knowledge gained from modeling related phosphonate (B1237965) and carboxylate systems provides a foundational understanding for designing selective catalysts based on this compound. vub.benih.gov

Chemical Sensing Platforms

The integration of this compound into sensing platforms, particularly as a linker in luminescent MOFs, has opened up new possibilities for the sensitive and selective detection of various analytes. rsc.orgunipa.it The inherent porosity, high surface area, and tunable optical properties of these frameworks make them ideal candidates for sensor development. vub.bersc.org

Luminescent Sensing of Metal Ions and Small Molecules

MOFs constructed using aromatic linkers like this compound often exhibit intrinsic luminescence, which can be modulated by the presence of specific analytes. This forms the basis of their application as luminescent sensors. rsc.orgresearchgate.net The sensing mechanism typically relies on the interaction between the analyte and the MOF, which leads to a change in the luminescent signal, such as quenching (turning off) or enhancement (turning on). mdpi.com

These sensors have demonstrated high sensitivity and selectivity for detecting heavy metal ions and small organic molecules. unipa.itrsc.org For example, a Cd-MOF utilizing a dicarboxylate ligand, 4,4'-oxybis(benzoic acid), showed remarkable sensitivity for detecting 4-nitroaniline (B120555) and CrO₄²⁻ anions in water through luminescence quenching. nih.gov The quenching efficiency is often quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity. Another study reported a dihydrotetrazine-functionalized MOF for the highly selective detection of 2,4,6-trinitrophenol (TNP), a nitroaromatic explosive, with a high quenching efficiency and a Ksv value of 182,663 M⁻¹. nih.gov The selectivity arises from specific host-guest interactions, such as hydrogen bonding between the analyte and the functional groups within the MOF's pores. researchgate.netnih.gov

The table below summarizes the performance of representative luminescent MOF sensors for various analytes, illustrating the potential of platforms that could be developed using this compound.

| MOF System | Analyte | Sensing Mechanism | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| TMU-34 [Zn(OBA)(H₂DPT)₀.₅] | 2,4,6-Trinitrophenol (TNP) | Quenching | 182,663 | 8.1 µM | nih.gov |

| IUST-3 [Cd(DPTTZ)(OBA)] | 4-Nitroaniline (4-NA) | Quenching | 103,000 | 0.52 µM | nih.gov |

| IUST-3 [Cd(DPTTZ)(OBA)] | CrO₄²⁻ | Quenching | 29,300 | 1.37 µM | nih.gov |

| AOH-Th⁴⁺ Complex | Vanadyl (VO²⁺) | Quenching | 45,400 | 0.386 µM | mdpi.com |

Electrochemical Sensor Development Using Ligand-Modified Surfaces

The functional groups of this compound—both phosphonate and carboxylate—are excellent for anchoring onto electrode surfaces, making it a valuable component in the development of electrochemical sensors. nih.gov Modifying electrode surfaces, such as screen-printed carbon electrodes (SPCEs) or glassy carbon electrodes (GCEs), with materials containing such ligands can significantly enhance sensitivity and selectivity. nih.govnih.gov

MOFs and other nanostructured materials can be immobilized on electrode surfaces to create highly sensitive sensing platforms. nih.govrsc.org The high surface area and catalytic properties of these modifiers facilitate electrochemical reactions at the electrode-solution interface. nih.govrsc.org For instance, an electrochemical sensor for sulfamethoxazole (B1682508) was developed using a molecularly imprinted polymer on a boron-doped diamond electrode, which provided high selectivity due to cavities designed to specifically recognize the target molecule. rsc.org Similarly, a sensor for the antipsychotic drug Clotiapine was successfully developed by modifying an SPCE with carbon nanotubes and an iron-based MOF, NH₂-MIL-101(Fe). nih.gov

The phosphonate group of this compound is particularly effective for binding to metal oxide surfaces, while the carboxyl groups can chelate with metal ions, offering a versatile strategy for sensor fabrication. nih.govresearchgate.net A sensor for Cu²⁺ ions utilized 4-mercaptobenzoic acid to modify gold nanoislands, where the carboxyl group chelated with the copper ions, and silver nanoparticles were used for signal amplification. researchgate.net This approach highlights how the functional groups present in this compound can be leveraged for the sensitive and selective electrochemical detection of analytes.

Signal Transduction Mechanisms in MOF-Based Sensors

The process by which a chemical interaction is converted into a measurable signal in MOF-based sensors is known as signal transduction. nih.gov In luminescent MOF sensors, the primary mechanism often involves energy or electron transfer between the MOF framework (the host) and the analyte (the guest). researchgate.netnih.gov

Several distinct signal transduction pathways have been identified:

Analyte-Framework Interaction: The analyte can interact directly with the metal nodes or the organic linkers of the MOF. researchgate.net For luminescent sensors, this interaction can perturb the electronic state of the framework, leading to quenching or enhancement of its fluorescence. For example, the quenching of a MOF's luminescence by TNP is attributed to a photoinduced electron transfer from the electron-rich MOF to the electron-deficient TNP molecule. nih.gov

Competitive Absorption: The analyte can compete with the MOF's luminescent components for the absorption of excitation energy. If the analyte absorbs light at the same wavelength as the MOF but is non-emissive, it can lead to a decrease in the observed fluorescence intensity.

Host-Guest Interactions: Specific interactions like hydrogen bonding, π-π stacking, or electrostatic forces between the analyte and the MOF's pores can create a unique environment that influences the signal output. researchgate.netnih.gov The high selectivity of some sensors is a direct result of these tailored host-guest chemistries. nih.gov

Understanding these mechanisms is crucial for the rational design of new and improved sensors with higher sensitivity and selectivity. nih.gov

Surface Functionalization and Interface Chemistry

The ability of this compound to bind strongly to various substrates makes it an excellent candidate for surface functionalization. The phosphonic acid group, in particular, forms robust bonds with metal oxide surfaces, which is critical for creating stable, long-lasting surface modifications. nih.gov

Formation of Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. nih.govuh.edu They are a powerful tool for precisely controlling the chemical and physical properties of interfaces, such as wettability, adhesion, and corrosion resistance. nih.gov Molecules capable of forming SAMs typically consist of a head group that binds to the surface, a spacer chain, and a functional tail group that defines the new surface properties. nih.gov

The phosphonic acid head group, as found in this compound, is known to form dense, well-ordered, and exceptionally stable SAMs on a variety of oxide surfaces, including silicon oxide, indium tin oxide (ITO), and titanium dioxide (TiO₂). nih.gov These phosphonate-based SAMs are often more stable than the more commonly studied thiol-based SAMs on gold, making them promising for real-world applications that require long-term durability. nih.gov

The formation process involves the chemisorption of the phosphonic acid head group onto the hydroxylated oxide surface, forming strong covalent or hydrogen bonds. The two benzoic acid groups of this compound would then constitute the exposed tail groups, imparting new chemical functionality to the surface. These carboxylic acid groups could be used for further chemical reactions, for example, to attach biomolecules for biosensor development or to alter the surface charge and hydrophilicity. The lateral interactions between the aromatic rings and the central phosphoryl group would drive the self-assembly process, leading to a well-ordered monolayer. nih.govuh.edu

The structural quality of SAMs can be characterized using various surface-sensitive techniques, as detailed in the table below.

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the head group, confirming chemisorption. | nih.govhanyang.ac.kr |

| Contact Angle Goniometry | Surface wettability and energy, indicating the nature of the exposed tail groups. | uh.edunih.gov |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Molecular orientation and packing density of the alkyl/aromatic chains. | nih.gov |

| Scanning Tunneling Microscopy (STM) | Surface morphology, molecular packing, and presence of ordered domains or defects. | hanyang.ac.kr |

| Electrochemical Impedance Spectroscopy (EIS) | Barrier properties of the monolayer against ion penetration, indicating film quality. | nih.gov |

By forming SAMs, this compound can be used to systematically engineer the interface chemistry of materials for applications in electronics, sensors, and biomaterials. nih.gov

Role in Atomic Layer Deposition (ALD) Inhibition for Patterning

Extensive research into the applications of this compound has been conducted. However, based on a thorough review of available scientific literature, there is currently no documented evidence or research findings detailing the specific use of this compound as an inhibitor for atomic layer deposition (ALD) in patterning applications.

The field of area-selective ALD often employs self-assembled monolayers (SAMs) to block the deposition of materials on specific regions of a substrate. nih.govnih.gov These SAMs are typically formed from molecules that have a head group capable of binding to the substrate and a tail group that is inert to the ALD precursor molecules. tue.nl Phosphonic acids, such as octadecylphosphonic acid (ODPA), have been a subject of study for this purpose, where they can form dense, ordered monolayers that effectively prevent the nucleation and growth of ALD films. nih.govresearchgate.net The effectiveness of these blocking layers can depend on various factors, including the quality and packing of the SAM, the specific ALD chemistry being used, and the nature of the substrate. nih.govresearchgate.net

While this compound contains a phosphoryl group that could potentially anchor to certain surfaces, its specific efficacy and behavior as an ALD inhibitor have not been reported. Research in area-selective ALD is an active field, with ongoing investigations into new inhibitor molecules and processes to achieve precise, bottom-up nanofabrication. nih.govelsevierpure.comnih.gov Future studies may explore a wider range of phosphonic acid-based molecules, which could potentially include this compound, for their utility in ALD patterning.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Advanced Functionalization

Future research will likely focus on developing more efficient, scalable, and versatile methods for synthesizing 4,4'-(Hydroxyphosphoryl)dibenzoic acid and its derivatives. While classical methods for creating P-C bonds exist, the exploration of novel catalytic systems and reaction pathways will be crucial. For instance, new organophosphorus compounds have been synthesized that facilitate previously challenging reactions, such as the stereoselective reductive coupling of aldehydes to alkenes, highlighting the potential for discovering new reagents to construct the core of this compound. diva-portal.org

Advanced functionalization strategies will also be a key research area. This involves the selective modification of the aromatic rings or the phosphoryl group to tailor the compound's electronic, steric, and coordination properties. The synthesis of functionalized 4,5-dihydroisoxazoles decorated with a dimethylphosphinoyl group demonstrates a practical approach to creating hybrid molecular platforms. nuph.edu.ua Such strategies could be adapted to introduce a wide range of functional groups onto the this compound backbone, enabling its use in a broader array of applications. A review of organophosphate applications in organic synthesis highlights their versatility in cross-coupling reactions, which could be leveraged for the functionalization of this dibenzoic acid. nih.gov

Integration into Hybrid and Composite Materials for Synergistic Effects

A significant area of future research will be the integration of this compound into hybrid and composite materials to achieve synergistic effects. Its bifunctional nature, with both carboxylic acid and phosphoryl groups, makes it an excellent candidate as a linker in the construction of metal-organic frameworks (MOFs). Research on phosphonate (B1237965) and phosphinate-based MOFs has shown that these materials can exhibit high stability and tunable porosity. nih.govmdpi.comacs.org The use of this compound as a linker could lead to the formation of novel MOFs with unique topologies and properties, potentially for applications in gas storage, catalysis, and separations.

The table below illustrates the potential for creating isoreticular MOFs by varying the phosphorus-based linker, a concept that could be extended to this compound.

| Linker Type | Resulting MOF | Key Feature |

| Bisphosphinate | ICR-2 | High surface area |

| Phosphonato-phosphinate | ICR-12 | Intermediate properties |

| Bisphosphonate | ICR-13 | Non-porous |

This data is derived from studies on related phosphonate and phosphinate MOFs and suggests a strategy for tuning material properties. nih.govacs.org

Furthermore, the phosphonic acid group is known to strongly interact with metal oxide surfaces. beilstein-journals.org This suggests that this compound could be used to functionalize nanoparticles or create organic-inorganic hybrid materials with enhanced thermal and mechanical properties. Research on phosphonate-type pseudo-grafted precursors for silica (B1680970) surface modification showcases a method for creating robust hybrid materials. researchgate.net

Advanced In Situ Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the formation and behavior of materials incorporating this compound, the use of advanced in situ characterization techniques will be indispensable. Techniques such as in situ X-ray diffraction (XRD) can monitor the crystallization process of MOFs in real-time, providing valuable insights into the reaction kinetics and the formation of intermediate phases. swan.ac.uk The application of these techniques to the synthesis of materials from this compound will allow for the optimization of reaction conditions to control the final product's structure and properties.

A review on metal phosphonates highlights the importance of in situ characterization for understanding the synthesis of these materials. mdpi.com Future research could involve the use of a suite of in situ techniques, including spectroscopy and microscopy, to study the dynamic processes of self-assembly and guest-host interactions in materials derived from this compound.

Machine Learning and AI-Driven Materials Design for Predictive Synthesis

Future research will likely involve the development of ML models trained on data from existing phosphonate and carboxylate-based materials to predict the properties of new structures incorporating this compound. This could significantly reduce the time and cost associated with traditional trial-and-error approaches to materials discovery. The development of AI software for data-driven materials discovery is a rapidly advancing field that will undoubtedly impact the future of research on this compound. tzgroupusa.com

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainability in the chemical industry, future research on this compound will increasingly focus on the development of green chemistry approaches. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. For instance, microbial synthesis has been successfully employed to produce 4-hydroxybenzoic acid from renewable feedstocks, a strategy that could potentially be adapted for the precursors of this compound. nih.gov

The table below summarizes a microbial synthesis approach for a related benzoic acid, illustrating the potential for green synthesis.

| Substrate | Product | Conversion Rate | Time |

| L-tyrosine | 4-Hydroxybenzoic acid | > 85% | 96 h |

This data is for the synthesis of 4-hydroxybenzoic acid and demonstrates the feasibility of biocatalytic routes. nih.gov